molecular formula C23H23N3O4 B14933959 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)propanamide

Cat. No.: B14933959
M. Wt: 405.4 g/mol
InChI Key: CNEQYWHATCPCMP-UHFFFAOYSA-N
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Description

3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N~1~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)PROPANAMIDE is a complex organic compound that features a benzofuran ring and a pyrrolobenzodiazepine moiety

Preparation Methods

The synthesis of 3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N~1~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)PROPANAMIDE involves multiple steps, including the formation of the benzofuran ring and the pyrrolobenzodiazepine core. The synthetic route typically starts with the preparation of the benzofuran intermediate, followed by the construction of the pyrrolobenzodiazepine moiety through cyclization reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the pyrrolobenzodiazepine moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N~1~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran ring and the pyrrolobenzodiazepine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N~1~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)PROPANAMIDE can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities.

    Pyrrolobenzodiazepine derivatives: These compounds share the pyrrolobenzodiazepine core and are known for their anticancer properties. The uniqueness of this compound lies in the combination of the benzofuran and pyrrolobenzodiazepine moieties, which may result in synergistic effects and enhanced biological activities.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)propanamide

InChI

InChI=1S/C23H23N3O4/c27-21(8-4-14-3-7-20-15(12-14)9-11-30-20)24-16-5-6-18-17(13-16)23(29)26-10-1-2-19(26)22(28)25-18/h3,5-7,12-13,19H,1-2,4,8-11H2,(H,24,27)(H,25,28)

InChI Key

CNEQYWHATCPCMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)CCC4=CC5=C(C=C4)OCC5)C(=O)N2C1

Origin of Product

United States

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